![molecular formula C17H18S B586256 4-Pentyldibenzothiophene CAS No. 147792-34-5](/img/structure/B586256.png)
4-Pentyldibenzothiophene
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Description
4-Pentyldibenzothiophene is a chemical compound with the molecular formula C17H18S . It is a derivative of dibenzothiophene, which consists of two benzene rings fused to a central thiophene ring .
Molecular Structure Analysis
The molecular structure of 4-Pentyldibenzothiophene consists of a thiophene ring fused with two benzene rings, with a pentyl group attached . The exact structure can be visualized using molecular modeling software .Scientific Research Applications
Adsorption and Desulfurization : 4-Pentyldibenzothiophene derivatives, such as 4,6-dimethyldibenzothiophene (4,6-DMDBT), are studied for their adsorption properties. One study found that the capacity for 4,6-DMDBT removal increases with an increase in the volume of pores similar in size to 4,6-DMDBT molecules, highlighting its potential in desulfurization processes (Triantafyllidis & Deliyanni, 2014).
Molecular Tracers in Oil Reservoirs : Alkyldibenzothiophenes, a group including 4-Pentyldibenzothiophene, are used as molecular tracers to characterize organic maturity and oil migration. This application is particularly useful in oil field exploration and analysis (Wang et al., 2004).
Catalysis and Hydrodesulfurization : Several studies have focused on the role of 4-Pentyldibenzothiophene derivatives in hydrodesulfurization, a key process in fuel purification. For instance, research on the hydrodesulfurization of alkyldibenzothiophenes, including 4,6-dimethyldibenzothiophene, over various catalysts has provided insights into the kinetics and mechanisms involved in these reactions (Meille et al., 1997; Macaud et al., 2000).
Liquid Phase Adsorption : 4-Pentyldibenzothiophene derivatives' utility in liquid phase adsorption, particularly in the removal of organosulfur compounds from fuels, has been demonstrated. Research suggests that the size and shape of the pores in microporous coordination polymers are crucial for adsorption capacity (Cychosz, Wong-Foy, & Matzger, 2008).
Liquid Crystalline Mixtures : The study of compounds like 4-pentylphenyl-4′-pentoxythiobenzoate, closely related to 4-Pentyldibenzothiophene, has contributed to understanding the phase behavior and thermal properties of novel liquid crystalline mixtures (Chruściel, Wojciechowska, Ossowska-Chruściel, Rudzki, & Zalewski, 2007).
properties
IUPAC Name |
4-pentyldibenzothiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18S/c1-2-3-4-8-13-9-7-11-15-14-10-5-6-12-16(14)18-17(13)15/h5-7,9-12H,2-4,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHJPTBZXKXFJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C2C(=CC=C1)C3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703427 |
Source
|
Record name | 4-Pentyldibenzo[b,d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40703427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentyldibenzothiophene | |
CAS RN |
147792-34-5 |
Source
|
Record name | 4-Pentyldibenzo[b,d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40703427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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